molecular formula C14H9Cl2N B597612 2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile CAS No. 1355247-42-5

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile

Cat. No.: B597612
CAS No.: 1355247-42-5
M. Wt: 262.133
InChI Key: GBKPYMIZMYWOJS-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H9Cl2N. It is a derivative of benzonitrile, featuring two chlorine atoms and a methyl group attached to the phenyl rings. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-4-methylphenylboronic acid with 2-chlorobenzonitrile in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium carbonate, and palladium catalysts. The reactions are typically carried out in solvents like toluene or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding alcohols or ketones .

Scientific Research Applications

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism. The nucleophile attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex, which then eliminates the chlorine atom to form the substituted product .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylphenol: Similar in structure but contains a hydroxyl group instead of a nitrile group.

    2-Chloro-4-methylpyridine: Contains a nitrogen atom in the ring structure, making it a heterocyclic compound.

    4-Chloro-2-methylphenol: Similar structure with a different substitution pattern .

Uniqueness

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile is unique due to its specific substitution pattern and the presence of both chlorine and nitrile groups. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-chloro-4-(2-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c1-9-2-5-12(14(16)6-9)10-3-4-11(8-17)13(15)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPYMIZMYWOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742764
Record name 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-42-5
Record name 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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